2,3,5,6-Tetrafluoro-4-morpholinopyridine
Description
Properties
Molecular Formula |
C9H8F4N2O |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
4-(2,3,5,6-tetrafluoropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H8F4N2O/c10-5-7(15-1-3-16-4-2-15)6(11)9(13)14-8(5)12/h1-4H2 |
InChI Key |
KNRUFMOZOIWGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=NC(=C2F)F)F)F |
Origin of Product |
United States |
Scientific Research Applications
Drug Development
2,3,5,6-Tetrafluoro-4-morpholinopyridine serves as an important building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the lipophilicity and metabolic stability of the resulting compounds, which is crucial for drug efficacy.
- Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies indicate that modifications to the morpholine substituent can lead to improved selectivity and potency against specific tumor types.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes involved in disease pathways. The presence of fluorine atoms enhances binding affinity to target proteins, making it a candidate for developing enzyme inhibitors that could lead to new therapeutic agents.
- Case Study: Enzyme Inhibition Mechanism
In vitro studies have shown that 2,3,5,6-Tetrafluoro-4-morpholinopyridine derivatives inhibit enzymes critical for cancer cell proliferation. These findings suggest that further exploration could yield effective treatments for resistant cancer forms.
Pesticide Development
The unique properties of 2,3,5,6-Tetrafluoro-4-morpholinopyridine make it suitable for developing new agrochemicals. Its enhanced biological activity allows for the creation of pesticides that are more effective than traditional compounds.
- Case Study: Efficacy Against Pests
Field trials have indicated that formulations containing this compound show improved efficacy against common agricultural pests compared to non-fluorinated alternatives. The reduced environmental impact and increased effectiveness make it a promising candidate for sustainable agriculture practices.
The biological activities associated with 2,3,5,6-Tetrafluoro-4-morpholinopyridine can be summarized as follows:
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-phenylpyridine
- Molecular Formula : C₁₁H₅F₄N
- Molecular Weight : 227.16 g/mol
- Key Differences :
- Replaces the morpholine group with a phenyl ring, increasing hydrophobicity (higher LogP).
- Exhibits stronger π-π stacking interactions due to the aromatic phenyl group, which may enhance crystallinity in materials science applications.
- Lower solubility in polar solvents compared to the morpholine derivative .
4-Amino-2,3,5,6-tetrafluoropyridine
- Molecular Formula : C₅H₃F₄N₂
- Molecular Weight : 175.09 g/mol
- Key Differences: An amino group at the 4-position introduces hydrogen-bond donor capability, improving aqueous solubility. Reactivity differs significantly: the amino group participates in electrophilic substitution, whereas the morpholine group undergoes nucleophilic ring-opening reactions. Lower thermal stability compared to morpholine derivatives due to the labile NH₂ group .
Halogenated Pyridine Derivatives
2,3,5,6-Tetrachloropyridine
- Molecular Formula : C₅HCl₄N
- Molecular Weight : 216.88 g/mol
- Key Differences :
4-Chloro-2,3,5,6-tetrafluoropyridine
- Molecular Formula : C₅ClF₄N
- Molecular Weight : 189.51 g/mol
- Key Differences :
- Chlorine at the 4-position provides a reactive site for further functionalization (e.g., cross-coupling reactions).
- Combines the stability of fluorine substituents with the versatility of a chloride leaving group.
- Lower boiling point (~109°C) compared to morpholine derivatives due to reduced hydrogen bonding .
Functionalized Derivatives with Heterocyclic Groups
2,3,5,6-Tetrafluoro-4-(trimethylsilyl)pyridine
- Molecular Formula : C₈H₉F₄NSi
- Molecular Weight : 239.25 g/mol
- Key Differences: The trimethylsilyl group enhances steric bulk, reducing reactivity at the 4-position. Used as a protecting group in synthetic chemistry, contrasting with the morpholine derivative’s role as a directing group. Higher volatility due to the non-polar TMS group .
2,3,5,6-Tetrafluoro-4-(1H-pyrrol-1-yl)aniline
- Molecular Formula : C₁₀H₆F₄N₂
- Molecular Weight : 238.17 g/mol
- Key Differences :
Physicochemical and Reactivity Comparisons
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Reactivity Highlights |
|---|---|---|---|---|
| 2,3,5,6-Tetrafluoro-4-morpholinopyridine | 231.15* | ~1.8 | >200 (estimated) | Nucleophilic ring-opening, Suzuki coupling |
| 2,3,5,6-Tetrafluoro-4-phenylpyridine | 227.16 | 2.5 | 375.2 | π-π stacking, electrophilic substitution |
| 2,3,5,6-Tetrachloropyridine | 216.88 | 2.89 | 285 | SNAr reactions, halogen exchange |
| 4-Amino-2,3,5,6-tetrafluoropyridine | 175.09 | 1.2 | 190 | Diazotization, hydrogen bonding |
*Estimated based on structural analogs.
Reactivity Insights
- Morpholine vs. Phenyl Substituents: The morpholine group in 2,3,5,6-Tetrafluoro-4-morpholinopyridine facilitates hydrogen bonding and enhances solubility in polar aprotic solvents, whereas phenyl derivatives favor hydrophobic environments .
- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4-position, while chlorine’s weaker electronegativity requires harsher conditions .
- Morpholine Ring Stability: Unlike amino or hydroxyl groups, the morpholine ring resists oxidation under standard conditions, making it suitable for prolonged storage and high-temperature reactions .
Q & A
Q. How can this compound be integrated into OLED architectures to improve device efficiency?
- Methodological Answer : Incorporate as an electron-transport layer (ETL) in multilayer OLEDs. Compare current density-voltage-luminance (J-V-L) profiles with non-fluorinated ETLs. Analyze lifetime under continuous operation to assess degradation pathways, referencing organic semiconductor studies () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
